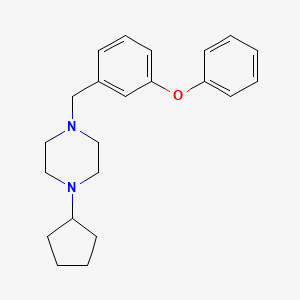![molecular formula C14H9ClN4S2 B10879149 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10879149.png)
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorophenyl and a thienyl group contributes to its distinct chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl hydrazine with 2-thiophenecarboxylic acid hydrazide, followed by cyclization with phosphorus oxychloride (POCl₃). The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent recovery and recycling, as well as purification techniques like recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid, potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Nitro, halo, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole and thiadiazine rings is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or stability, which are valuable in electronics and materials science.
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a thiadiazole ring instead of thiadiazine.
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazine: Contains an oxadiazine ring instead of thiadiazine.
6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine: Features a thiadiazepine ring, adding an extra carbon to the ring structure.
Uniqueness
The uniqueness of 6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific ring fusion and the presence of both chlorophenyl and thienyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H9ClN4S2 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H9ClN4S2/c15-10-5-3-9(4-6-10)11-8-21-14-17-16-13(19(14)18-11)12-2-1-7-20-12/h1-7H,8H2 |
InChI-Schlüssel |
NBRZBWWDYQGACM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B10879069.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)

![N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10879087.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10879103.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879104.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)
![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)

![2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
![6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B10879148.png)
![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)

